molecular formula C7H12N2 B047904 N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine CAS No. 112142-86-6

N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine

Cat. No. B047904
M. Wt: 124.18 g/mol
InChI Key: JRCCCGPPPBTBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine, also known as DMHA, is a synthetic compound that belongs to the class of psychoactive substances. It is commonly used as a pre-workout supplement due to its stimulant properties. DMHA is structurally similar to other psychoactive compounds such as DMAA and ephedrine. In recent years, DMHA has gained popularity in the fitness industry due to its perceived benefits in enhancing athletic performance.

Mechanism Of Action

N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine works by stimulating the central nervous system, which increases alertness, focus, and energy levels. It achieves this by increasing the release of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are responsible for regulating mood, motivation, and cognitive function. N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine also acts as a vasoconstrictor, which increases blood flow to the muscles, enabling them to work harder and for longer periods.

Biochemical And Physiological Effects

N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine has been shown to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiratory rate, which are all indicators of increased sympathetic nervous system activity. N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine also increases the release of glucose into the bloodstream, providing the muscles with a readily available source of energy. Additionally, N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine has been shown to increase thermogenesis, which is the process by which the body produces heat and burns calories.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine has several advantages and limitations for lab experiments. One advantage is its ability to increase exercise performance, making it useful for studying the effects of exercise on the body. N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine has several limitations, including its potential for toxicity and its lack of selectivity for specific receptors. These limitations make it difficult to study the specific effects of N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine on the body.

Future Directions

There are several future directions for research on N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine's ability to increase the release of neurotransmitters such as dopamine and norepinephrine could make it useful in treating these disorders. Another area of interest is its potential as a weight loss supplement. N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine's ability to increase thermogenesis and energy expenditure could make it useful in promoting weight loss. Finally, future research could investigate the long-term effects of N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine on the body, including its potential for toxicity and its effects on cognitive function.
Conclusion
In conclusion, N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine is a synthetic compound that has gained popularity in the fitness industry due to its perceived benefits in enhancing athletic performance. It works by stimulating the central nervous system, increasing alertness, focus, and energy levels. N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine has several biochemical and physiological effects on the body, including increasing heart rate, blood pressure, and respiratory rate. While N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine has several advantages for lab experiments, such as its ability to increase exercise performance, it also has limitations, including its potential for toxicity and lack of selectivity for specific receptors. Future research on N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine could investigate its potential as a treatment for cognitive disorders, a weight loss supplement, and its long-term effects on the body.

Synthesis Methods

The synthesis of N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine involves a multi-step process that begins with the reaction of 2,5-hexanedione with methylamine to form 2-methyl-2-amino-4-hexanone. This intermediate is then reacted with cyclohexanone to form the spirocyclic compound, N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine. The final product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine has been the subject of several scientific studies that have investigated its potential as a performance-enhancing drug. One study found that N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine increased the release of norepinephrine and dopamine, which are neurotransmitters that play a role in mood, motivation, and focus. Another study found that N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine improved exercise performance in trained athletes by increasing power output and reducing fatigue.

properties

CAS RN

112142-86-6

Product Name

N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

N,N-dimethyl-1-azaspiro[2.3]hex-1-en-2-amine

InChI

InChI=1S/C7H12N2/c1-9(2)6-7(8-6)4-3-5-7/h3-5H2,1-2H3

InChI Key

JRCCCGPPPBTBMY-UHFFFAOYSA-N

SMILES

CN(C)C1=NC12CCC2

Canonical SMILES

CN(C)C1=NC12CCC2

synonyms

1-Azaspiro[2.3]hex-1-en-2-amine,N,N-dimethyl-(9CI)

Origin of Product

United States

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